molecular formula C12H16O4 B13606193 3-(2,6-Dimethoxyphenyl)butanoic acid

3-(2,6-Dimethoxyphenyl)butanoic acid

Cat. No.: B13606193
M. Wt: 224.25 g/mol
InChI Key: WJJNNOBXBZGQMT-UHFFFAOYSA-N
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Description

3-(2,6-Dimethoxyphenyl)butanoic acid is an organic compound characterized by a butanoic acid backbone substituted with a 2,6-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Formation of 3-(2,6-Dimethoxyphenyl)butanone or this compound derivatives.

    Reduction: Formation of 3-(2,6-Dimethoxyphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,6-Dimethoxyphenyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dimethoxyphenyl)butanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-(2,6-dimethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H16O4/c1-8(7-11(13)14)12-9(15-2)5-4-6-10(12)16-3/h4-6,8H,7H2,1-3H3,(H,13,14)

InChI Key

WJJNNOBXBZGQMT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C=CC=C1OC)OC

Origin of Product

United States

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